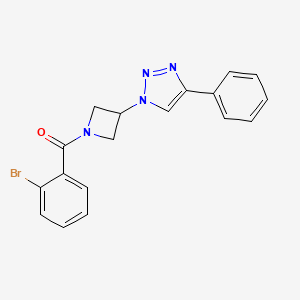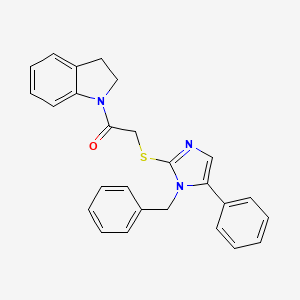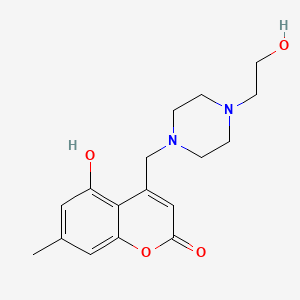
(2-bromophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-bromophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone” is a complex organic compound that contains several functional groups, including a bromophenyl group, a phenyltriazole group, an azetidine ring, and a methanone group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromophenyl and phenyltriazole groups are likely to be planar due to the nature of their bonding, while the azetidine ring would have a three-dimensional structure . The methanone group would contribute to the polarity of the molecule.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The bromine atom in the bromophenyl group could be a site of electrophilic aromatic substitution reactions. The triazole ring might participate in click reactions, and the azetidine ring could undergo ring-opening reactions under certain conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the bromophenyl group could increase the compound’s density and boiling point, while the methanone group could increase its polarity and solubility in polar solvents .
科学的研究の応用
- Role of the Compound : The compound serves as an organoboron reagent in SM coupling. Its mild reaction conditions, functional group tolerance, and environmentally benign nature contribute to its widespread application .
- Application : These compounds have potential as antimicrobial agents, contributing to the fight against infections .
- Relevance : Our compound’s structure aligns with this class, suggesting possible applications in combating parasitic diseases .
Suzuki–Miyaura Coupling
Antimicrobial Properties
Antileishmanial and Antimalarial Activities
Drug Discovery and Chemical Biology
Herbicide Potential
作用機序
Target of Action
Similar compounds with a triazole moiety have been found to interact with various biological targets such as β-tubulin , topoisomerase IV enzyme , and LmPTR1 . These targets play crucial roles in cell division, DNA replication, and metabolic processes respectively.
Mode of Action
Based on the behavior of similar compounds, it can be inferred that the compound may interact with its targets through hydrogen bonding . This interaction can lead to changes in the normal functioning of the target, thereby exerting its biological effects.
Biochemical Pathways
For instance, some pyrazole-bearing compounds have been found to affect the production of reactive oxygen species (ROS) and lipid peroxidation . These processes are part of the body’s response to cellular damage and play a role in various diseases.
Pharmacokinetics
It is known that the compound has moderate toxicity and can cause irritation to the central nervous system, skin, eyes, and respiratory system .
Result of Action
Similar compounds have been found to exhibit various biological activities such as antimicrobial, antioxidant, antiviral, and antitumor activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Safety and Hazards
将来の方向性
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. It could also be interesting to study its potential applications in fields like medicine or materials science .
特性
IUPAC Name |
(2-bromophenyl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O/c19-16-9-5-4-8-15(16)18(24)22-10-14(11-22)23-12-17(20-21-23)13-6-2-1-3-7-13/h1-9,12,14H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKMQYFOIJTJSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2Br)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-bromophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((3-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2392780.png)
![{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(3-pyridyl)carboxamide](/img/structure/B2392782.png)
![2-[(2-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2392784.png)
![1-(Azepan-1-yl)-2-[4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidin-1-yl]ethanone](/img/structure/B2392785.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2392789.png)


![N-methyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2392793.png)

![2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2392798.png)



